molecular formula C17H13NO3 B5711227 N-(2-oxo-2H-chromen-6-yl)-2-phenylacetamide

N-(2-oxo-2H-chromen-6-yl)-2-phenylacetamide

Cat. No. B5711227
M. Wt: 279.29 g/mol
InChI Key: RMFLQWOOXWJHJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-oxo-2H-chromen-6-yl)-2-phenylacetamide is a chemical compound that has been synthesized and studied extensively for its potential applications in scientific research. This compound belongs to the class of chromen-2-one derivatives, which are known to exhibit a variety of biological activities. In

Scientific Research Applications

N-(2-oxo-2H-chromen-6-yl)-2-phenylacetamide has been studied extensively for its potential applications in scientific research. It has been shown to exhibit a variety of biological activities, including antioxidant, anti-inflammatory, and antitumor effects. This compound has also been studied for its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.

Mechanism of Action

The mechanism of action of N-(2-oxo-2H-chromen-6-yl)-2-phenylacetamide is not fully understood. However, it has been suggested that this compound may act by modulating various signaling pathways involved in cellular processes such as proliferation, apoptosis, and inflammation. It has also been shown to inhibit the activity of certain enzymes involved in the progression of cancer and other diseases.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a variety of biochemical and physiological effects. It has been shown to possess antioxidant properties, which may help to protect cells from oxidative damage. This compound has also been shown to exhibit anti-inflammatory effects, which may help to reduce inflammation in various tissues and organs. Additionally, this compound has been shown to exhibit antitumor effects, which may help to inhibit the growth and spread of cancer cells.

Advantages and Limitations for Lab Experiments

N-(2-oxo-2H-chromen-6-yl)-2-phenylacetamide has several advantages for lab experiments. It is relatively easy to synthesize and can be produced on a large scale. This compound is also stable and can be stored for long periods of time. However, there are also some limitations to using this compound in lab experiments. It may exhibit low solubility in certain solvents, which can make it difficult to work with. Additionally, this compound may exhibit low bioavailability, which can limit its effectiveness in certain applications.

Future Directions

There are several future directions for research on N-(2-oxo-2H-chromen-6-yl)-2-phenylacetamide. One potential area of study is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of research is the exploration of the compound's potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.

Synthesis Methods

The synthesis of N-(2-oxo-2H-chromen-6-yl)-2-phenylacetamide involves the reaction of 2-phenylacetic acid with 4-hydroxycoumarin in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then treated with ammonia to yield the final compound. This synthesis method has been optimized and can be performed on a large scale.

properties

IUPAC Name

N-(2-oxochromen-6-yl)-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO3/c19-16(10-12-4-2-1-3-5-12)18-14-7-8-15-13(11-14)6-9-17(20)21-15/h1-9,11H,10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMFLQWOOXWJHJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=CC3=C(C=C2)OC(=O)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

39.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24804537
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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